molecular formula C20H19BrO5 B2494243 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-15-3

2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2494243
CAS No.: 308296-15-3
M. Wt: 419.271
InChI Key: OXVOHLSZWUMOEL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H19BrO5 and its molecular weight is 419.271. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which are structurally similar to 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, have been synthesized and tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

  • Anti-HIV Activity : New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities. Among these, ethyl 3-bromomethyl-6-methoxycoumarlate displayed the ability to inhibit HIV-1 and HIV-2 replication in cell culture (Mubarak et al., 2007).

  • Chemical Synthesis and Characterization : The synthesis and characterization of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, which shares a similar bromophenyl benzofuran structure, has been reported. This study provides insights into the molecular structure and interactions in benzofuran derivatives (Choi et al., 2007).

  • β-Amyloid Aggregation Inhibition : A study describes the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor. This research is significant for understanding the potential therapeutic applications of benzofuran derivatives in neurodegenerative diseases (Choi et al., 2003).

  • Antibacterial Properties : Bromophenols derived from marine red algae, which are structurally related to this compound, have shown antibacterial activity. These compounds demonstrate the potential of marine-derived substances in the development of new antibacterial agents (Xu et al., 2003).

Properties

IUPAC Name

2-methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVOHLSZWUMOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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